molecular formula C26H31N3O4 B11409080 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[3-methoxy-4-(pentyloxy)phenyl]-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11409080
M. Wt: 449.5 g/mol
InChI Key: CPZXBSHEECQMQE-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolo[3,4-c]pyrazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and appropriate aldehydes or ketones. The reaction conditions may involve:

    Condensation reactions: Using acidic or basic catalysts to form the pyrazole ring.

    Cyclization reactions: Employing heat or specific reagents to close the pyrrole ring.

    Functional group modifications: Introducing methoxy and pentyloxy groups through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Batch processing: For small-scale production.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its pharmacological properties and potential use in drug development.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism by which 3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE exerts its effects involves interaction with specific molecular targets and pathways. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Affecting cell signaling pathways.

    Inducing or inhibiting gene expression: Through interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    3-(2-HYDROXYPHENYL)-4-[3-METHOXY-4-(PENTYLOXY)PHENYL]-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: shares structural similarities with other pyrrolo[3,4-c]pyrazole derivatives.

    Other similar compounds: Include those with different substituents on the phenyl rings or variations in the pyrrole and pyrazole cores.

Uniqueness

    Unique structural features: The specific combination of hydroxyl, methoxy, and pentyloxy groups.

    Distinct biological activity: Potentially offering unique therapeutic benefits compared to other compounds.

Properties

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(3-methoxy-4-pentoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H31N3O4/c1-4-6-9-15-33-20-13-12-17(16-21(20)32-3)25-22-23(18-10-7-8-11-19(18)30)27-28-24(22)26(31)29(25)14-5-2/h7-8,10-13,16,25,30H,4-6,9,14-15H2,1-3H3,(H,27,28)

InChI Key

CPZXBSHEECQMQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCC)NN=C3C4=CC=CC=C4O)OC

Origin of Product

United States

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